molecular formula C21H22N2O2 B2936323 4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-3-methylbenzonitrile CAS No. 2418682-93-4

4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-3-methylbenzonitrile

Cat. No.: B2936323
CAS No.: 2418682-93-4
M. Wt: 334.419
InChI Key: TZQOYKFBVQDBGJ-UHFFFAOYSA-N
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Description

4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-3-methylbenzonitrile is a complex organic compound that features a unique structure combining aziridine, cyclopropylmethyl, and benzonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-3-methylbenzonitrile typically involves multiple steps, starting with the preparation of aziridine derivatives. Aziridines can be synthesized through the reaction of ethyleneimine with various reagents . The cyclopropylmethyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts . The final step involves the coupling of the aziridine derivative with a benzonitrile derivative under specific conditions, such as the use of palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-3-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions include aziridine N-oxides, primary amines, and various substituted derivatives of the original compound .

Scientific Research Applications

4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-3-methylbenzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-3-methylbenzonitrile involves its interaction with specific molecular targets. The aziridine ring is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, making it a potential candidate for anticancer and antimicrobial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-3-methylbenzonitrile apart from similar compounds is its unique combination of functional groups, which provides it with distinct chemical reactivity and potential biological activity. The presence of the aziridine ring, in particular, contributes to its ability to form covalent bonds with nucleophilic sites, enhancing its potential as a bioactive compound .

Properties

IUPAC Name

4-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-15-10-17(11-22)4-9-21(15)25-20-7-5-19(6-8-20)24-14-18-13-23(18)12-16-2-3-16/h4-10,16,18H,2-3,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQOYKFBVQDBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)OCC3CN3CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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